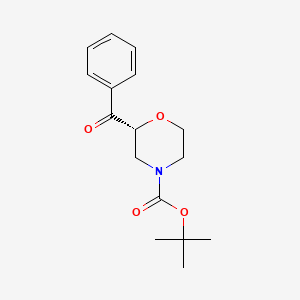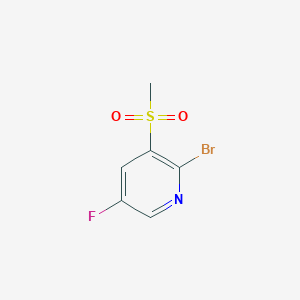![molecular formula C7H8ClN3 B1145819 1H-吡咯并[2,3-b]吡啶-3-胺二盐酸盐 CAS No. 100960-08-5](/img/structure/B1145819.png)
1H-吡咯并[2,3-b]吡啶-3-胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
科学研究应用
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
This compound primarily targets fibroblast growth factor receptors (FGFRs). The FGFR family consists of four isoforms (FGFR1–4), which play crucial roles in various physiological processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, such as breast, lung, prostate, bladder, and liver cancers . By inhibiting FGFRs, this compound aims to modulate downstream signaling pathways.
Mode of Action
Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tails. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound interferes with this process by binding to FGFRs, preventing their activation. Consequently, downstream signaling is disrupted, affecting cell proliferation, migration, and angiogenesis.
Biochemical Pathways
The affected pathways include RAS–MEK–ERK, which regulates cell growth and differentiation, and PI3K–Akt, involved in cell survival and metabolism. By inhibiting FGFRs, this compound modulates these pathways, impacting cancer cell behavior .
Pharmacokinetics
Result of Action
The compound’s action leads to:
生化分析
Biochemical Properties
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound interacts with these receptors, inhibiting their activity and affecting downstream signaling pathways .
Cellular Effects
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These effects suggest that the compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride involves binding to FGFRs, leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s effects at the molecular level also include changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with suitable amines, followed by cyclization to form the pyrrolopyridine core. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride form .
化学反应分析
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the pyrrolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities but different solubility and stability profiles.
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their biological activities and applications.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a different ring structure but exhibit comparable pharmacological properties.
Uniqueness: 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride stands out due to its potent inhibitory activity against specific molecular targets, such as FGFRs. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
属性
CAS 编号 |
100960-08-5 |
|---|---|
分子式 |
C7H8ClN3 |
分子量 |
169.61 g/mol |
IUPAC 名称 |
1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,8H2,(H,9,10);1H |
InChI 键 |
BNJVEFRIIMOOPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC=C2N)N=C1.Cl.Cl |
规范 SMILES |
C1=CC2=C(NC=C2N)N=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Acetyloxy)-5-[[2-(acetyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-α1-(bromomethyl)-1,3-benzen](/img/new.no-structure.jpg)
![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)
![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)
![1H-Pyrazolo[3,4-c]pyridine, 3-bromo-4-chloro-](/img/structure/B1145744.png)

